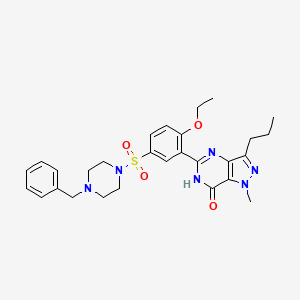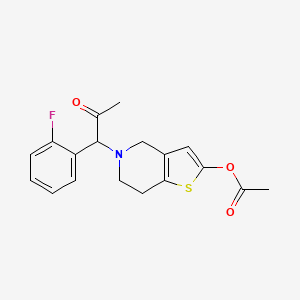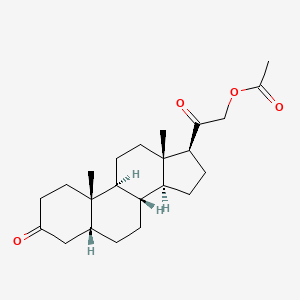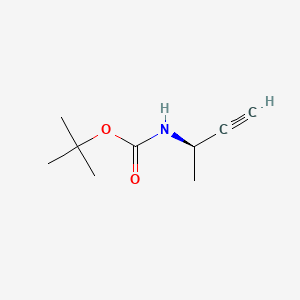
N-(2-Oxoetil)-1H-tetrazol-1-acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of the oxoethyl and acetamide groups further enhances its reactivity and potential utility in synthetic chemistry.
Aplicaciones Científicas De Investigación
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide typically involves the reaction of 1H-tetrazole with ethyl oxalyl chloride, followed by the introduction of an acetamide group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems can help maintain consistent quality and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Oxoethyl)-1H-tetrazole-1-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted tetrazole derivatives with diverse applications.
Mecanismo De Acción
The mechanism of action of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
N-(2-Hydrazinyl-2-oxoethyl)thiazol-2-yl derivatives: These compounds share a similar oxoethyl group but feature a thiazole ring instead of a tetrazole ring.
N-(2-Oxoethyl)-1H-indole-2-carboxamide: This compound has an indole ring, offering different reactivity and biological activity.
Uniqueness: N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is unique due to its tetrazole ring, which provides stability and versatility in chemical reactions. The combination of the oxoethyl and acetamide groups further enhances its reactivity, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
Número CAS |
1797135-60-4 |
|---|---|
Fórmula molecular |
C5H7N5O2 |
Peso molecular |
169.144 |
Nombre IUPAC |
N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5O2/c11-2-1-6-5(12)3-10-4-7-8-9-10/h2,4H,1,3H2,(H,6,12) |
Clave InChI |
FVYKLWGHNYKDJG-UHFFFAOYSA-N |
SMILES |
C1=NN=NN1CC(=O)NCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)
